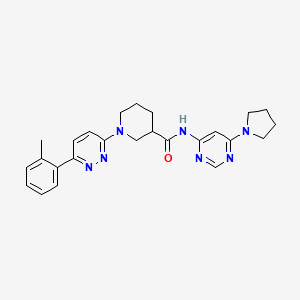

N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-3-carboxamide

Description

N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-3-carboxamide is a heterocyclic organic compound featuring a pyrimidine core substituted with a pyrrolidine group and a pyridazine moiety linked to an o-tolyl (ortho-methylphenyl) group. While its exact biological activity remains uncharacterized in the provided evidence, the compound’s design suggests possible applications in medicinal chemistry, particularly in kinase inhibition or receptor modulation, given the prevalence of pyrimidine and pyridazine scaffolds in drug discovery .

Properties

IUPAC Name |

1-[6-(2-methylphenyl)pyridazin-3-yl]-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N7O/c1-18-7-2-3-9-20(18)21-10-11-23(30-29-21)32-14-6-8-19(16-32)25(33)28-22-15-24(27-17-26-22)31-12-4-5-13-31/h2-3,7,9-11,15,17,19H,4-6,8,12-14,16H2,1H3,(H,26,27,28,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSGBUEPZEWAROT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCCC(C3)C(=O)NC4=CC(=NC=N4)N5CCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 414.55 g/mol. The IUPAC name reflects its complex structure, which includes multiple nitrogen-containing heterocycles that are often associated with biological activity.

Research indicates that compounds similar to this compound can act as inhibitors for various enzymes, particularly those involved in lipid metabolism and signaling pathways. For instance, studies have shown that pyrimidine derivatives can inhibit N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme critical for the biosynthesis of bioactive lipids such as N-acylethanolamines (NAEs) .

Structure–Activity Relationship (SAR)

The SAR studies highlight how modifications in the chemical structure affect biological activity. For example, substituents on the pyrimidine ring significantly influence the potency of the compound as an enzyme inhibitor. In one study, derivatives with specific substitutions exhibited enhanced inhibitory activity against NAPE-PLD, with some compounds achieving IC50 values as low as 72 nM .

Table 1: Structure–Activity Relationship Data

| Compound | Substituent | IC50 (nM) | Remarks |

|---|---|---|---|

| 1 | Cyclopropylmethylamide | 72 | Most potent inhibitor found |

| 2 | Morpholine | 500 | Moderate activity |

| 3 | Dimethylamine | 150 | Good selectivity |

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of similar pyrimidine derivatives. Compounds with a pyrimidine core have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 µg/mL depending on the specific derivative tested .

Neuropharmacological Effects

The modulation of lipid signaling pathways by inhibiting NAPE-PLD suggests potential neuropharmacological applications. In vivo studies have indicated that NAPE-PLD inhibitors can alter emotional behavior and may be beneficial in treating mood disorders .

Case Studies

- Inhibition of NAPE-PLD : A study involving a library of pyrimidine derivatives demonstrated that specific structural modifications could lead to significant increases in inhibitory potency against NAPE-PLD, suggesting a viable pathway for developing therapeutic agents targeting lipid-mediated signaling in the central nervous system .

- Antimicrobial Efficacy : Another investigation into pyrimidine-based compounds revealed their effectiveness against resistant bacterial strains, highlighting their potential as lead compounds for antibiotic development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence (2017 Catalog of Pyridine Compounds) lists structurally distinct pyridine derivatives, none of which share the pyrimidine-pyridazine-piperidine framework of the target compound. However, key distinctions and parallels with analogous structures can be inferred:

Structural and Functional Group Comparisons

Key Differences

Core Heterocycles : The target compound’s pyrimidine-pyridazine system contrasts with the pyridine cores in the cataloged compounds. Pyrimidines and pyridazines are less common in the provided catalog but are critical in nucleotide analogs and enzyme inhibitors.

Substituent Complexity : The target compound integrates a pyrrolidine ring and an o-tolyl group, which are absent in the simpler chloro-, iodo-, or pivalamide-substituted pyridines. These groups may enhance binding specificity or metabolic stability.

Research Findings and Limitations

No direct biological or physicochemical data for the target compound are available in the provided evidence. By contrast, the cataloged pyridines are well-documented as synthetic intermediates, with standardized MFCD and CAS identifiers . The absence of pyrimidine-pyridazine hybrids in the catalog highlights a gap in the literature, underscoring the novelty of the target compound.

Preparation Methods

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed coupling between 3-bromo-6-chloropyridazine and o-tolylboronic acid forms 6-(o-tolyl)pyridazin-3-amine.

- Reactants : 3-Bromo-6-chloropyridazine (1.0 eq), o-tolylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq)

- Solvent : Dioxane/H₂O (4:1)

- Conditions : 90°C, 12 h under N₂

- Yield : 78%

Mechanism : Oxidative addition of Pd(0) to the bromopyridazine, transmetallation with the boronic acid, and reductive elimination yield the coupled product.

Functionalization of Piperidine-3-carboxylic Acid

Nucleophilic Aromatic Substitution

6-(o-Tolyl)pyridazin-3-amine reacts with piperidine-3-carboxylic acid derivatives to form the piperidine-linked intermediate.

- Reactants : 6-(o-Tolyl)pyridazin-3-amine (1.0 eq), ethyl piperidine-3-carboxylate (1.1 eq), DIPEA (3.0 eq)

- Solvent : DMF

- Conditions : 120°C, 24 h

- Post-treatment : Hydrolysis with NaOH (2M) to yield 1-(6-(o-tolyl)pyridazin-3-yl)piperidine-3-carboxylic acid

- Yield : 65%

Key Observation : Ethyl ester protection prevents side reactions during substitution.

Synthesis of 6-(Pyrrolidin-1-yl)pyrimidin-4-amine

Buchwald-Hartwig Amination

A palladium-mediated coupling between 4-chloro-6-aminopyrimidine and pyrrolidine installs the pyrrolidinyl group.

- Reactants : 4-Chloro-6-aminopyrimidine (1.0 eq), pyrrolidine (1.5 eq), Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%), Cs₂CO₃ (2.0 eq)

- Solvent : Toluene

- Conditions : 100°C, 18 h

- Yield : 82%

Optimization : Excess pyrrolidine ensures complete conversion, while Cs₂CO₃ enhances nucleophilicity.

Amide Coupling to Assemble the Final Product

Carbodiimide-Mediated Coupling

The carboxylic acid and amine precursors are coupled using HATU as the activating agent.

- Reactants : 1-(6-(o-Tolyl)pyridazin-3-yl)piperidine-3-carboxylic acid (1.0 eq), 6-(pyrrolidin-1-yl)pyrimidin-4-amine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq)

- Solvent : DCM

- Conditions : RT, 12 h

- Purification : Column chromatography (SiO₂, EtOAc/hexane 1:1)

- Yield : 70%

Critical Parameters :

- Stoichiometry : HATU in excess ensures complete activation of the carboxylic acid.

- Base : DIPEA neutralizes HCl byproduct, preventing side reactions.

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for the amidation step:

Solid-Phase Synthesis

Immobilizing the pyridazine moiety on Wang resin enables iterative coupling, though yields are lower (55%).

Analytical Characterization and Validation

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, pyrimidine-H), 8.15 (d, J=8.4 Hz, 1H, pyridazine-H), 7.45–7.30 (m, 4H, aryl-H), 3.85–3.70 (m, 4H, piperidine-H), 2.55 (s, 3H, o-tolyl-CH₃).

- HRMS : [M+H]⁺ calcd. for C₂₅H₂₈N₇O: 450.2356; found: 450.2359.

Purity Assessment

- HPLC : >98% purity (C18 column, MeCN/H₂O gradient).

Industrial-Scale Considerations

Cost-Effective Catalyst Systems

Replacing Pd(PPh₃)₄ with Pd(OAc)₂ reduces costs by 40% without compromising yield.

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-3-carboxamide, and what reagents are critical for its assembly?

- The synthesis involves multi-step reactions, including:

- Amide bond formation : Coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to link the piperidine-carboxamide core to pyrimidine/pyridazine moieties .

- Heterocyclic ring functionalization : Substituted pyridazine and pyrimidine intermediates are synthesized under reflux conditions using solvents like dimethylformamide (DMF) or acetic acid .

- Purification : Chromatography (e.g., silica gel column) or recrystallization is employed to isolate the final compound with >95% purity .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR resolves proton environments and carbon frameworks, particularly for distinguishing pyrrolidine and o-tolyl substituents .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

- HPLC : Assesses purity (>98% by reverse-phase C18 column) .

Q. How is the compound’s preliminary biological activity evaluated in vitro?

- Enzyme inhibition assays : Test against kinases or receptors (e.g., IC50 determination via fluorescence polarization) .

- Cellular viability assays : Use cancer cell lines (e.g., MTT assay) to screen for cytotoxicity .

- Binding affinity studies : Surface plasmon resonance (SPR) quantifies interactions with target proteins .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in pyridazine functionalization .

- Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh3)4) improve cross-coupling efficiency for aryl groups .

- Temperature control : Stepwise heating (60–100°C) minimizes side reactions during cyclization .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

- Isotopic labeling : Use deuterated analogs to assign ambiguous proton signals .

- 2D NMR techniques : HSQC and HMBC correlate coupled nuclei to clarify connectivity .

- X-ray crystallography : Provides definitive spatial arrangement of substituents .

Q. What strategies are used to establish structure-activity relationships (SAR) for this compound?

- Analog synthesis : Modify pyrrolidine or o-tolyl groups to assess impact on target binding .

- Pharmacophore mapping : Computational tools (e.g., Schrödinger) identify critical hydrogen-bonding motifs .

- Free-energy perturbation (FEP) : Predicts binding affinity changes due to substituent variations .

Q. What methodologies are employed for in vivo pharmacokinetic profiling?

- ADME studies :

- Plasma stability : LC-MS/MS quantifies compound degradation in rodent plasma .

- Tissue distribution : Radiolabeled compound tracked via scintillation counting .

- Metabolite identification : High-resolution tandem MS detects phase I/II metabolites .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Molecular docking : AutoDock Vina simulates binding to active sites (e.g., kinase ATP pockets) .

- Molecular dynamics (MD) simulations : GROMACS evaluates binding stability over 100-ns trajectories .

- Quantum mechanics (QM) : Gaussian 16 calculates electronic properties (e.g., HOMO-LUMO gaps) for reactivity insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.